(3E)-4-(4-nitrophenyl)but-3-en-2-one
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Overview
Description
(3E)-4-(4-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9NO3. It is also known as 4-(4-nitrophenyl)-3-buten-2-one. This compound is characterized by the presence of a nitrophenyl group attached to a butenone backbone. It is a pale yellow solid that is slightly soluble in chloroform and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3E)-4-(4-nitrophenyl)but-3-en-2-one can be synthesized through various methods. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-(4-nitrophenyl)butanoic acid.
Reduction: 4-(4-aminophenyl)but-3-en-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4-(4-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-nitrophenyl)acrylaldehyde: Similar structure but with an aldehyde group instead of a ketone.
3-(4-nitrophenyl)acrylaldehyde: Another similar compound with an aldehyde group.
Uniqueness
(3E)-4-(4-nitrophenyl)but-3-en-2-one is unique due to its specific structural features, including the presence of a nitrophenyl group and a butenone backbone
Properties
CAS No. |
30625-98-0 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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